N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Catalog No.
S11395240
CAS No.
M.F
C19H17N7O2
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phen...

Product Name

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

IUPAC Name

N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

Molecular Formula

C19H17N7O2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C19H17N7O2/c1-28-11-17-22-18(26-25-17)12-4-2-6-14(8-12)21-19(27)16-9-15(23-24-16)13-5-3-7-20-10-13/h2-10H,11H2,1H3,(H,21,27)(H,23,24)(H,22,25,26)

InChI Key

NFSAFWAZYHMTBM-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structural features, which include a pyrazole core, a triazole moiety, and a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of multiple heterocycles contributes to its pharmacological properties, making it a candidate for further research in therapeutic contexts.

Typical of organic molecules with heterocyclic structures:

  • Oxidation: This can be performed using agents such as potassium permanganate or hydrogen peroxide, which may lead to the formation of carboxylic acids or ketones.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert functional groups into alcohols or amines.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

The specific outcomes of these reactions depend on the reaction conditions and reagents used, allowing for the synthesis of various derivatives and analogs.

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has shown promising biological activities. Research indicates that it may possess:

  • Antimicrobial Properties: The compound has been investigated for its effectiveness against various microbial strains.
  • Anticancer Activity: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Mechanistic studies indicate that it may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.

The biological mechanisms typically involve interaction with molecular targets such as enzymes or receptors, influencing cellular signaling pathways.

The synthesis of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide generally involves multi-step synthetic routes:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Synthesis of the Pyrazole Ring: Similar cyclization processes using hydrazine and 1,3-diketones are employed.
  • Final Coupling Reactions: The final step often involves coupling the synthesized triazole and pyrazole components to yield the target compound.

Industrial production may require optimization of reaction conditions to enhance yield and purity, including catalyst use and temperature control.

N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several applications across different fields:

  • Pharmaceutical Development: As a potential therapeutic agent for treating infections or cancers.
  • Chemical Research: Serving as a building block for synthesizing more complex organic compounds.
  • Agricultural Chemistry: Investigated for its potential use in developing new pesticides or herbicides.

Studies on the interactions of N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide with biological targets reveal insights into its mechanism of action. It may interact with specific enzymes involved in metabolic pathways or cellular signaling, leading to altered physiological responses. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects.

Several compounds share structural similarities with N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-{[4-(methylthio)phenyl]-[5-(pyridinyl)]pyrazole}Contains a pyrazole and pyridineAnticancer
5-(pyridine)pyrazole derivativesSimilar pyrazole structureAntimicrobial
1H-pyrazolo[4,3-b]quinolineHeterocyclic structure with pyrazoleAntiviral

These compounds exhibit varying degrees of biological activity but differ in their specific targets and mechanisms. The unique combination of triazole and carboxamide functionalities in N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide may confer distinct therapeutic properties not found in other similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

375.14437281 g/mol

Monoisotopic Mass

375.14437281 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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